S-(N-PhenethylthiocarbaMoyl)-L-cysteine

Vue d'ensemble

Description

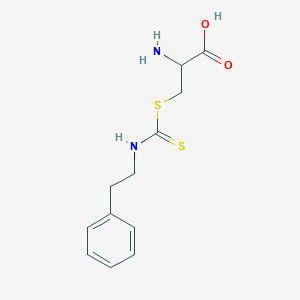

S-(N-PhenethylthiocarbaMoyl)-L-cysteine: is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenethyl group attached to a thiocarbamoyl moiety, which is further linked to the amino acid L-cysteine. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of S-(N-PhenethylthiocarbaMoyl)-L-cysteine typically involves the reaction of L-cysteine with phenethyl isothiocyanate under controlled conditions. The reaction is carried out in an aqueous or organic solvent, often with the addition of a base to facilitate the nucleophilic attack of the thiol group of L-cysteine on the isothiocyanate group. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Stability and Hydrolytic Pathways

PETC-Cys exhibits pH-dependent stability:

-

Acidic Conditions (pH < 3) : Rapid hydrolysis to S-(1,2-dicarboxyethyl)-L-cysteine and ethylamine .

-

Alkaline Conditions (pH > 8) : Degradation via retro-Michael addition, regenerating PEITC and cysteine .

Hydrolysis Kinetics :

| Condition | Half-life (hr) | Products Formed | Source |

|---|---|---|---|

| 6N HCl, 110°C | 3.2 | Ethylamine, S-dicarboxyethyl-Cys | |

| 0.1N NaOH, 25°C | 72 | PEITC, cysteine |

Reactivity with Biological Nucleophiles

PETC-Cys interacts with cellular components through two primary mechanisms:

-

Thiol Conjugation :

-

Electrophilic Carbon Center :

Cytotoxicity Mechanisms :

-

Depletion of GSH by 80–90% in A375 melanoma cells at 50 μM .

-

Induction of ROS (2.5-fold increase in MDA levels) and protein carbonylation .

Metabolic and Chemopreventive Roles

PETC-Cys and its derivatives inhibit carcinogenesis via:

-

Phase II Enzyme Induction : Upregulation of glutathione-S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1) .

-

DNA Methylation Inhibition : Reduction of O⁶-methylguanine adducts by 55–93% in NMBA-induced esophageal tumors .

In Vivo Efficacy :

| Model | Dose (μmol/kg) | Tumor Inhibition (%) | Source |

|---|---|---|---|

| NMBA-induced tumors | 3 | 100 | |

| NNK/BaP lung tumors | 15 (diet) | 60 |

Comparative Reactivity of Isothiocyanate Derivatives

PETC-Cys demonstrates higher stability and bioactivity compared to shorter-chain analogs:

| Compound | Half-life (pH 7.4) | Cytotoxicity (EC₅₀, μM) |

|---|---|---|

| PETC-Cys | 3.2 hr | 42 ± 3.1 |

| S-Carboxymethyl-Cys | 1.5 hr | 78 ± 5.6 |

| S-Allylthiocarbamoyl | 0.8 hr | >100 |

Applications De Recherche Scientifique

Chemoprevention of Lung Cancer

Mechanism of Action:

PEITC-NAC has been shown to exhibit significant chemopreventive effects against lung adenocarcinoma induced by tobacco carcinogens such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and benzo[a]pyrene (BaP). Research indicates that PEITC-NAC inhibits tumor development through mechanisms including the induction of apoptosis and the inhibition of cell proliferation .

Case Studies:

- In a study involving A/J mice, combinations of PEITC-NAC and myo-inositol (MI) were found to be more effective than either compound alone in reducing tumor multiplicity and size when administered during or after carcinogen exposure . The study highlighted that PEITC-NAC was particularly effective against larger tumors, suggesting its potential utility in therapeutic strategies for lung cancer prevention.

Synergistic Effects with Other Compounds

Combination Therapies:

The efficacy of PEITC-NAC is enhanced when used in combination with other agents. For instance, the combination with MI not only reduces the incidence of tumors but also appears to have a synergistic effect that amplifies the chemopreventive properties compared to individual treatments . This finding supports further investigation into multi-agent strategies for cancer prevention.

Potential in Clinical Trials

Future Research Directions:

Given the promising results from animal studies, there is a strong rationale for evaluating PEITC-NAC in clinical trials aimed at current and former smokers who are at risk for lung cancer. The low toxicity profile observed in preclinical studies adds to its attractiveness as a candidate for human trials .

Pharmaceutical Applications

Drug Development:

PEITC-NAC serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to act as a building block for drugs targeting different pathways involved in cancer progression and other diseases. The compound's enantioselective synthesis is crucial for developing effective therapeutics with minimal side effects .

Summary Table of Key Findings

Mécanisme D'action

The mechanism of action of S-(N-PhenethylthiocarbaMoyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and proteins by forming covalent bonds with thiol groups. This interaction can lead to the inhibition of enzyme activity or the alteration of protein function. Additionally, the compound may influence cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival, proliferation, and apoptosis.

Comparaison Avec Des Composés Similaires

S-N-(Phenethylthiocarbamoyl)-L-glutathione: This compound shares a similar thiocarbamoyl moiety but is linked to L-glutathione instead of L-cysteine.

Phenethyl isothiocyanate: A precursor in the synthesis of S-(N-PhenethylthiocarbaMoyl)-L-cysteine, known for its anticancer properties.

Uniqueness: this compound is unique due to the presence of the L-cysteine moiety, which imparts distinct chemical reactivity and biological activity. The combination of the phenethyl and thiocarbamoyl groups enhances its potential as a versatile compound in various applications.

Activité Biologique

S-(N-PhenethylthiocarbaMoyl)-L-cysteine, also known as PEITC-Cys, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer prevention and treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is a derivative of L-cysteine that incorporates a phenethyl group linked via a thiocarbamoyl moiety. This structure is significant for its interaction with biological systems, particularly in the modulation of cellular pathways associated with cancer.

- P450 Inhibition : PEITC-Cys has been identified as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of procarcinogens. By inhibiting these enzymes, PEITC-Cys may reduce the bioactivation of carcinogenic compounds, thereby exerting a protective effect against cancer development .

- Induction of Apoptosis : In various cancer cell lines, PEITC-Cys has been shown to induce apoptosis through the activation of signaling pathways involving JNK (c-Jun N-terminal kinase), p53, and MAPKs (Mitogen-Activated Protein Kinases). These pathways are critical for regulating cell survival and death .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Research indicates that PEITC-Cys exhibits significant anticancer properties. In preclinical models, it has been shown to inhibit tumor growth and progression in lung and prostate cancer . The compound's ability to activate apoptotic pathways contributes to its effectiveness.

- Antiviral Properties : Studies have suggested that derivatives of cysteine, including PEITC-Cys, may possess antiviral activities. For example, related compounds have demonstrated efficacy against tobacco mosaic virus (TMV) and other viral pathogens . The mechanism may involve interference with viral replication or assembly.

- Antioxidant Effects : PEITC-Cys may enhance antioxidant defenses by modulating the levels of reactive oxygen species (ROS) within cells. This property is particularly important in cancer biology, where oxidative stress can influence tumor progression .

Case Studies and Research Findings

Propriétés

Numéro CAS |

53330-02-2 |

|---|---|

Formule moléculaire |

C12H16N2O2S2 |

Poids moléculaire |

284.4 g/mol |

Nom IUPAC |

(2R)-2-amino-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid |

InChI |

InChI=1S/C12H16N2O2S2/c13-10(11(15)16)8-18-12(17)14-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 |

Clé InChI |

FWNOABWJBHBVKJ-JTQLQIEISA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=S)SCC(C(=O)O)N |

SMILES isomérique |

C1=CC=C(C=C1)CCNC(=S)SC[C@@H](C(=O)O)N |

SMILES canonique |

C1=CC=C(C=C1)CCNC(=S)SCC(C(=O)O)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.